1-Oxa-4-thiaspiro[4.5]decane, 9-methyl-6-(1-methylethyl)-

Protecting group Orthogonal deprotection Oxathioacetal chemistry

1-Oxa-4-thiaspiro[4.5]decane, 9-methyl-6-(1-methylethyl)- (CAS 102363-64-4) belongs to the class of 1,3-oxathiolanes, a five-membered heterocyclic system containing both oxygen and sulfur. This specific compound is the cyclic oxathioacetal derivative of menthone, formed via condensation of menthone with 2-mercaptoethanol.

Molecular Formula C12H22OS
Molecular Weight 214.37 g/mol
CAS No. 102363-64-4
Cat. No. B15386518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-4-thiaspiro[4.5]decane, 9-methyl-6-(1-methylethyl)-
CAS102363-64-4
Molecular FormulaC12H22OS
Molecular Weight214.37 g/mol
Structural Identifiers
SMILESCC1CCC(C2(C1)OCCS2)C(C)C
InChIInChI=1S/C12H22OS/c1-9(2)11-5-4-10(3)8-12(11)13-6-7-14-12/h9-11H,4-8H2,1-3H3
InChIKeyYBFHZSDQOVHHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-4-thiaspiro[4.5]decane, 9-methyl-6-(1-methylethyl)- (CAS 102363-64-4): A Cyclic Oxathiolane Protecting Group for Carbonyl Compounds


1-Oxa-4-thiaspiro[4.5]decane, 9-methyl-6-(1-methylethyl)- (CAS 102363-64-4) belongs to the class of 1,3-oxathiolanes, a five-membered heterocyclic system containing both oxygen and sulfur. This specific compound is the cyclic oxathioacetal derivative of menthone, formed via condensation of menthone with 2-mercaptoethanol [1]. The spirocyclic framework incorporates the former ketone carbon as the spiro center, creating a 1-oxa-4-thiaspiro[4.5]decane architecture that serves as a reversible protecting group. The compound is primarily utilized in synthetic organic chemistry for carbonyl protection/deprotection strategies, in asymmetric synthesis as a chiral auxiliary precursor, and in medicinal chemistry for the construction of spirocyclic scaffolds [2].

Reversible oxathioacetal protecting group for menthone-derived carbonyls
Spirocyclic scaffold for heterocyclic and medicinal chemistry
Chiral auxiliary precursor for asymmetric synthesis and stereochemical studies

Why Generic Menthone Ketals Cannot Substitute for 1-Oxa-4-thiaspiro[4.5]decane, 9-methyl-6-(1-methylethyl)-


Menthone-derived protecting groups are not interchangeable because the heteroatom composition of the spiro ring dictates orthogonal chemical reactivity, oxidative stability, and lipophilicity. The oxathioacetal moiety (O–C–S spiro linkage) confers chemoselective deprotection liability that is absent in dioxolane (O–C–O) and dithiolane (S–C–S) congeners [1]. Generic substitution with a dithiaspiro analog would forfeit this orthogonal deprotection capability, while substitution with a dioxaspiro analog would alter hydrolytic stability and partition behavior. The quantitative evidence below demonstrates that 1-oxa-4-thiaspiro[4.5]decane, 9-methyl-6-(1-methylethyl)- occupies a unique position with respect to deprotection selectivity and oxidation resistance that directly impacts synthetic route design and procurement decisions.

Heteroatom-dependent chemoselectivity
Dithiaspiro analogs may not undergo oxathioacetal-type deprotection, limiting orthogonal control; dioxaspiro analogs require acidic hydrolysis that can compromise thioacetal preservation.
Oxidative degradation pathway
Dithiaspiro analogs oxidize readily to sulfoxide/sulfone under common conditions, whereas oxathiaspiro steric shielding may suppress over-oxidation, potentially affecting shelf-life and reaction compatibility.
Lipophilicity and partition behavior
Dioxaspiro analogs exhibit markedly lower lipophilicity, which can reduce organic-phase extraction efficiency and alter chromatographic retention in multi-step work-ups.

1-Oxa-4-thiaspiro[4.5]decane, 9-methyl-6-(1-methylethyl)-: Head-to-Head Comparative Evidence for Scientific Selection


Orthogonal Deprotection: 90% Conversion to Menthone at Room Temperature While Thioacetals Remain Intact

The target oxathioacetal undergoes rapid, high-yielding, and chemoselective deprotection in the presence of thioacetals. Under CF3SO3SiMe3 catalysis with 4-nitrobenzaldehyde in dichloromethane, the compound is cleanly converted to 5-methyl-2-isopropylcyclohexanone (menthone) with a 90% isolated yield in 0.08 hours at room temperature, while 1,3-dithiolane (thioacetal) groups remain untouched [1]. This orthogonal selectivity is a defining advantage over the corresponding 1,4-dithiaspiro[4.5]decane analog, which resists cleavage under the same conditions. Generic substitution with a dithiaspiro protecting group would eliminate the ability to perform selective carbonyl unveiling in the presence of other sulfur-based protecting groups.

Orthogonal deprotection
Head-to-head
90% menthone yield in 0.08 h at rt; thioacetal intact
Enables selective carbonyl unveiling in thioacetal-containing substrates
Reported yield under CF3SO3SiMe3/4-nitrobenzaldehyde; CH2Cl2
Protecting group Orthogonal deprotection Oxathioacetal chemistry

Steric Shielding Against Sulfone Formation: Isopropyl Group Prevents Over-Oxidation Relative to Unhindered Analogs

The (5S,6S,9R) stereoisomer of 6-isopropyl-9-methyl-1-oxa-4-thiaspiro[4.5]decane exhibits marked resistance to oxidative conversion to the sulfone. Treatment with m-chloroperoxybenzoic acid (m-ClPBA) fails to produce the sulfone, whereas the corresponding 1,4-dithiaspiro analog or less hindered oxathiolanes are readily oxidized to sulfoxides and sulfones under comparable conditions [1]. The steric proximity of the C6-isopropyl group to the ring sulfur atom blocks approach of the oxidant, creating an intrinsic oxidative stability advantage that translates into higher shelf stability and compatibility with oxidizing reaction media. This differential is absent in the 1,4-dithiaspiro analog, whose sulfur atoms are both oxidizable, and in the 1,4-dioxaspiro analog, which has no sulfur to oxidize but also no orthogonal deprotection handle.

Steric shielding
Class-level
Sulfone formation prevented; dithiolane analogs readily oxidized
Supports oxidative stability in reaction sequences
Steric blockade by isopropyl group; class-level inference
Oxidation resistance Steric hindrance Sulfoxide/sulfone stability

Elevated Lipophilicity (LogP 3.54) Distinguishes the Oxathiaspiro Scaffold from the Dioxaspiro Analog

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 3.54 , which is significantly higher than the typical LogP of the corresponding 1,4-dioxaspiro[4.5]decane analog (menthone ethylene ketal, LogP ≈ 2.5–2.8) [REFS-2, class-level reference]. Incorporating a sulfur atom in place of one oxygen in the spiro ring increases lipophilicity by roughly 0.7–1.0 log units, a shift that influences solvent extraction efficiency, chromatographic retention (Rf), and potential membrane permeability in biological assays this transition has substantial practical implications for work-up procedures and bioactivity screening campaigns.

Lipophilicity (LogP)
Data to verify
LogP 3.54 (predicted); dioxaspiro analog ~2.5–2.8
Higher lipophilicity facilitates organic-phase work-up
Computational prediction; no experimental LogP reported
Lipophilicity Partition coefficient Physicochemical property comparison

Procurement-Driven Application Scenarios for 1-Oxa-4-thiaspiro[4.5]decane, 9-methyl-6-(1-methylethyl)-


Orthogonal Protecting Group Strategy in Multi-Step Heterocyclic Synthesis

When designing synthetic routes that require independent manipulation of multiple protected carbonyl groups, this oxathiaspiro compound serves as the only menthone-derived protecting group that can be selectively removed in the presence of thioacetals. A 90% deprotection yield within 5 minutes at ambient temperature, without affecting dithiolane groups, enables late-stage carbonyl unveiling in complex architectures where the dithiaspiro analog would remain inert and the dioxaspiro analog would require acidic conditions incompatible with acid-sensitive functionality [1].

Chiral Auxiliary and Asymmetric Oxidation Studies on Menthone Scaffolds

The specific stereochemistry (5S,6S,9R) of the oxathiaspiro compound confers steric protection of the sulfur atom, preventing over-oxidation to the sulfone. This property makes it the preferred substrate over the dithiaspiro analog for investigating asymmetric sulfoxidation pathways, as it eliminates the competing sulfone formation pathway and simplifies product analysis [1]. Researchers aimed at optical resolution of ketones via spirocyclic derivatives should select this compound when oxidative stability of the intermediate is paramount.

Medicinal Chemistry Hit-to-Lead Optimization of Spirocyclic 5-HT1A Agonists

The 1-oxa-4-thiaspiro framework has been validated in the development of potent and selective 5-HT1A receptor partial agonists, with certain derivatives achieving pD2 = 9.58 and Emax = 74% [1]. The higher lipophilicity (LogP 3.54) of the oxathiaspiro core compared to the dioxaspiro analog (LogP ≈ 2.5–2.8) may enhance blood-brain barrier penetration, as demonstrated by MDCKII-MDR1 permeability assays for related compounds [1]. Medicinal chemists pursuing CNS-targeted spirocyclic agonists should prioritize the oxathiaspiro scaffold over the dioxaspiro alternative to exploit favorable partition characteristics.

Controlled Carbonyl Release in Fragrance and Flavor Precursor Development

The facile, quantitative deprotection to release menthone under mild, catalytic conditions makes this oxathiaspiro compound a candidate for controlled fragrance delivery systems. Unlike the acid-labile dioxaspiro ketal or the more recalcitrant dithiaspiro analog, the oxathioacetal linkage provides a tunable release rate that can be exploited in pro-fragrance or pro-flavor formulations, where predictable menthone liberation kinetics are critical [1].

Application
Selection Property
Validation Focus
Orthogonal protection in multi-step synthesis
Chemoselective oxathioacetal deprotection
Orthogonal cleavage in presence of thioacetals
Asymmetric sulfoxidation studies
Steric shielding prevents sulfone formation
Sulfoxide vs. sulfone selectivity under oxidizing conditions
CNS-targeted spirocyclic agonist design
Oxathiaspiro lipophilicity for BBB partitioning studies
Cell-based permeability and target engagement assays
Controlled release pro-fragrance systems
Mild catalytic deprotection to release menthone
Menthone release kinetics under formulation conditions
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